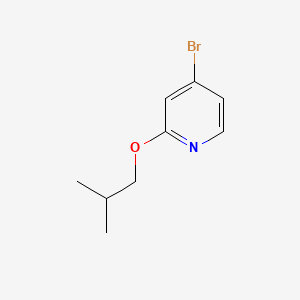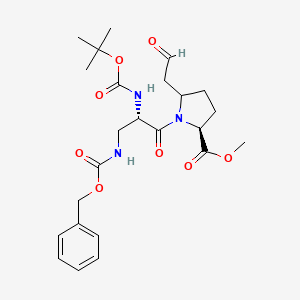
2-(Dimethoxymethyl)-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties could include melting point, boiling point, solubility, and density. Chemical properties could include acidity or basicity, reactivity with other compounds, and stability .Wissenschaftliche Forschungsanwendungen
Catalytic Methylation
2-(Dimethoxymethyl)-3-methoxynaphthalene is utilized in catalytic processes, such as the methylation of 2-naphthol using dimethyl carbonate as a greener methylation agent. This method offers an eco-friendly alternative to traditional methylating agents like methyl halides and dimethyl sulfate. It has been applied in the synthesis of 2-methoxynaphthalene, an intermediate in the production of naproxen, demonstrating the potential for sustainable chemical processes in pharmaceutical manufacturing (Yadav & Salunke, 2013).
Photolithography
In the field of photolithography, a 2-methoxynaphthalene dimer system has been explored as a sequential two-photon photoacid generator for double exposure lithography. This innovative approach aims to replace conventional optical lithography by utilizing materials that respond nonlinearly to light, enabling more precise and efficient patterning for semiconductor manufacturing (O'Connor et al., 2008).
Organic Semiconductor Research
Poly(2-methoxynaphthalene) (P2MN) is investigated for its properties as a fused ring organic semiconductor. Due to its planar structure, P2MN exhibits desirable optical and electrical properties such as reduced band gap and ease of doping, both p- and n-type. This ambipolar behavior makes it a unique candidate for applications in organic electronics, where materials capable of conducting both holes and electrons are sought after for their versatility in device fabrication (Meana-Esteban et al., 2014).
Electrochemical Polymerization
The electrochemical polymerization of 2-methoxynaphthalene has been explored, resulting in films with interesting redox behavior. This process offers insights into the formation of conducting polymers and their potential applications in electronic devices. The studies on polymer films derived from 2-methoxynaphthalene contribute to the understanding of material properties and the development of new materials for electronic and optoelectronic applications (Meana-Esteban et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethoxymethyl)-3-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-15-13-9-11-7-5-4-6-10(11)8-12(13)14(16-2)17-3/h4-9,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYMZAXVVUMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718454 |
Source


|
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-3-methoxynaphthalene | |
CAS RN |
1352318-11-6 |
Source


|
| Record name | Naphthalene, 2-(dimethoxymethyl)-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)




![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)







![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)